4-Iodophenyl 4-fluorobenzoate

Vue d'ensemble

Description

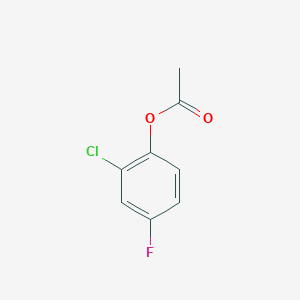

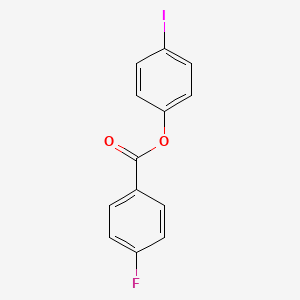

4-Iodophenyl 4-fluorobenzoate is a chemical compound with the CAS Number 314080-11-0 . It is used in various applications due to its unique properties .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, enzymatic defluorination of fluorinated compounds has gained increasing attention . In another study, two new complexes of Cd (II) 4-fluorobenzoate (4-FB)/3-fluorobenzoate (3-FB) with 3-hydroxypyridine (3-HPY) have been synthesized .Molecular Structure Analysis

The molecular formula of this compound is C13H8FIO2 . The structure of this compound can be analyzed using various techniques such as FT-IR spectroscopy, and single-crystal X-ray diffraction methods .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. For example, enzymatic defluorination of fluorinated compounds has been studied . Defluorination of 4-fluorobenzoate and 2-fluorobenzoate is catalyzed by 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight of this compound is 342.1 . More detailed properties can be found in databases like ChemSpider .Applications De Recherche Scientifique

Organic Electronics and Solar Cells

The modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with halobenzoic acids, including compounds related to 4-Iodophenyl 4-fluorobenzoate, has been shown to significantly improve the conductivity of PEDOT:PSS. This enhancement is due to acid-induced phase segregation, depletion of PSS chains, and conformational changes of conductive PEDOT chains. Such modified PEDOT:PSS materials are used as transparent anodes in high-efficiency ITO-free organic solar cells, demonstrating the potential of halobenzoate derivatives in advanced materials applications (Tan et al., 2016).

Fluorescent Dyes and Chemical Anchors

Compounds such as BF2-chelate complexes derived from this compound precursors have been explored for their fluorescent properties and potential as chemical anchors for further functionalization and bioconjugation. These studies reveal the structural basis for the fluorescent behavior of such compounds and their application in designing new luminescent materials with specific functionalities (Bröring et al., 2008).

Lanthanide Complexes for Luminescent Properties

Research into lanthanide complexes involving 4-halogenobenzoate ligands, including 4-iodobenzoate derivatives, highlights the impact of halogens on the luminescent and structural properties of these complexes. These studies contribute to the understanding of how different halogen substituents influence the physical chemistry and luminescence of europium(III) complexes, offering insights into the design of luminescent materials with tailored properties (Monteiro et al., 2015).

Synthesis and Vibrational Properties

The synthesis and study of vibrational properties of compounds structurally related to this compound, such as 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, have been conducted. These investigations provide valuable insights into the structural and conformational properties of such compounds, enhancing our understanding of their potential applications in various scientific and industrial fields (Saeed et al., 2011).

Orientations Futures

The future directions for the study and application of 4-Iodophenyl 4-fluorobenzoate are promising. For instance, N-Succinimidyl-4- [18 F]fluorobenzoate, also known as [18 F]SFB, is a secondary labeling and imaging agent that has been developed for imaging applications in the Positron Emission Tomography (PET) . This suggests potential future applications of this compound in medical imaging and diagnostics .

Propriétés

IUPAC Name |

(4-iodophenyl) 4-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FIO2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVSRGOGMBSZEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)I)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{2-Methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]anilino}-2-oxoethyl)thio]pyridinium-1-olate](/img/structure/B3041458.png)

![1-(4-Fluorophenyl)-3-[(2,3,5,6-tetrachloro-4-pyridyl)thio]prop-2-en-1-one](/img/structure/B3041460.png)

![N1-[4-chloro-3-(trifluoromethyl)phenyl]-4-chloro-3-nitro-1-benzenesulphonamide](/img/structure/B3041469.png)

![3-methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]sulphanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B3041470.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3041471.png)

![2-chloro-N-{3-[(2,5-dimethylbenzyl)oxy]-6-methylpyridin-2-yl}acetamide](/img/structure/B3041472.png)

![[4-(cyanomethylsulfanyl)-2-methyl-6-oxo-1H-pyrimidin-5-yl]-triphenylphosphanium;chloride](/img/structure/B3041475.png)